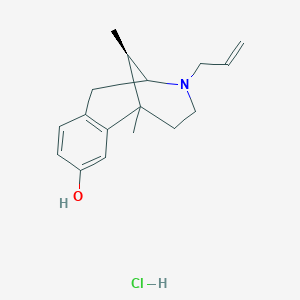![molecular formula C11H13NO3 B029979 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde CAS No. 6560-65-2](/img/structure/B29979.png)
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
描述
The compound "2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde" is of interest due to its unique structure and potential chemical properties. While direct research on this compound is scarce, related studies on pyridine derivatives and their chemical reactions offer valuable insights into understanding its characteristics.
Synthesis Analysis
Research has explored various synthesis methods for pyridine derivatives, focusing on regioselective and diastereoselective addition reactions. For example, the addition of organometallic reagents to pyridine-carbaldehyde derivatives allows for the synthesis of tertiary and secondary amines with high diastereoselectivity, offering a pathway to synthesize complex pyridine-based structures (Alvaro, Martelli, & Savoia, 1998).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like NMR and IR are crucial for elucidating the molecular structure of pyridine derivatives. Studies such as the crystal structure analysis of 2,4,7-trimethylperhydroisoxazolo[2,3-a]pyridine-2,7-dicarbaldehyde dioximes provide detailed insights into the conformation and molecular geometry of these compounds, showcasing the power of structural analysis in understanding the intricacies of pyridine derivatives (Ota, Masuda, & Kido, 1980).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, which are key to modifying and synthesizing new compounds. The reactivity of pyridine-2-carbaldehyde imines with Fe and Ru complexes, for example, demonstrates the versatility of these compounds in forming complexes with transition metals, which can significantly alter their chemical properties and applications (Polm et al., 1986).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and interactions. The study of dimethylindium-pyridine-2-carbaldehyde oximates, for instance, provides insights into the dimerization and coordination chemistry of pyridine derivatives, impacting their physical state and behavior in different environments (Shearer, Twiss, & Wade, 1980).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and oxidation potential, are closely tied to the structural features of pyridine derivatives. Explorations into the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the antioxidant properties of these compounds, illustrating how structural modifications can enhance their chemical functionality (Wijtmans et al., 2004).
科学研究应用
Synthesis and Chemical Reactions
Synthesis of Hydrazides
Pyridoxine derivatives were synthesized, including methods for 5-(hydroxymethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-6-carbohydrazide. The hydroxymethyl groups showed different reactivities, with the 6-hydroxymethyl group selectively oxidized to aldehyde. These hydrazides exhibited no antimycobacterial activity (Khaziev et al., 2018).
Reactions with Oximes
Pyridine-2-carbaldehyde oxime, reacting with trimethylborane, formed crystalline oximates and various oximates involving metal atoms. These reactions helped in understanding the chemical behavior of similar compounds (Pattison & Wade, 1968).
Synthesis of N,O-Chelate Aluminum Complexes
Through a series of reactions, including deprotonation and internal redox, N,O-chelate aluminum complexes were synthesized from pyridine-N-oxide-2-carbaldehyde. This synthesis highlighted the complexity of chemical transformations of related compounds (Nienkemper et al., 2008).
安全和危害
The compound is labeled with the GHS07 pictogram and has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKJUIKFHWAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575855 | |
| Record name | 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
CAS RN |
6560-65-2 | |
| Record name | 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)









![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)